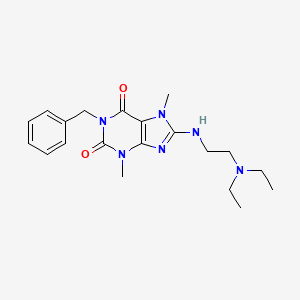
1-benzyl-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H28N6O2 and its molecular weight is 384.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-benzyl-8-((2-(diethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic applications. This compound has garnered attention for its biological activities, particularly in cancer research and pharmacological applications. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C21H30N6O. It has a molecular weight of approximately 398.5 g/mol. The compound features a purine core substituted with a benzyl group and a diethylaminoethyl side chain, which enhances its solubility and biological activity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 52 | Induction of apoptosis and cell cycle arrest |
| MDA-MB-231 (Triple-negative Breast) | 74 | Inhibition of tubulin polymerization |
| A549 (Lung Cancer) | 60 | Disruption of microtubule dynamics |
The compound's mechanism involves targeting tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to mitotic arrest and subsequent apoptosis in cancer cells .
The biological activity of this compound is primarily attributed to its ability to bind to the colchicine site on tubulin. Computational docking studies have indicated favorable binding conformations that suggest a strong interaction with tubulin . This interaction disrupts microtubule dynamics, which is essential for proper cell division.
Ames Test Results
In a study assessing the mutagenicity of various compounds, this compound was classified as Class A in the Ames test, indicating strong positive results for mutagenicity. This suggests that while the compound has potential therapeutic benefits, further evaluation is necessary to assess its safety profile .
Case Studies
A notable study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of several purine derivatives for their anticancer properties. Among these compounds, the aforementioned purine derivative showed promising results in preclinical models for breast cancer treatment . The study highlighted its selective toxicity towards cancer cells compared to non-tumorigenic cells.
Another case study focused on the pharmacokinetics and bioavailability of this compound. It was found to have favorable absorption characteristics and a half-life suitable for therapeutic use in chronic conditions like cancer .
Properties
IUPAC Name |
1-benzyl-8-[2-(diethylamino)ethylamino]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-5-25(6-2)13-12-21-19-22-17-16(23(19)3)18(27)26(20(28)24(17)4)14-15-10-8-7-9-11-15/h7-11H,5-6,12-14H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPMCXDFFDICAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














